molecular formula C18H26Cl2N2 B12751161 K7C7Xkk3P3 CAS No. 135211-15-3

K7C7Xkk3P3

Cat. No.: B12751161
CAS No.: 135211-15-3
M. Wt: 341.3 g/mol
InChI Key: NREHOBGKKWFKES-ZWKOTPCHSA-N
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Description

The compound K7C7Xkk3P3 LR132 or (+)-3,4-dichloro-N-[(1R,2S)-2-(1-pyrrolidinyl)cyclohexyl]benzeneethanamine , is a selective sigma receptor antagonist. It has a reported binding affinity of Ki = 2 ± 0.1 nM for the sigma-1 receptor and more than 350 times selectivity over the sigma-2 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K7C7Xkk3P3 involves the reaction of 3,4-dichlorobenzeneethanamine with (1R,2S)-2-(1-pyrrolidinyl)cyclohexylamine . The reaction typically occurs under controlled conditions to ensure the correct stereochemistry is achieved. The process involves:

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

K7C7Xkk3P3: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

K7C7Xkk3P3: has a wide range of applications in scientific research, including:

Mechanism of Action

K7C7Xkk3P3: exerts its effects by selectively binding to sigma-1 receptors. This binding modulates the activity of these receptors, which are involved in various cellular processes, including:

Comparison with Similar Compounds

K7C7Xkk3P3: is unique due to its high selectivity for sigma-1 receptors. Similar compounds include:

Properties

CAS No.

135211-15-3

Molecular Formula

C18H26Cl2N2

Molecular Weight

341.3 g/mol

IUPAC Name

(1S,2R)-N-[2-(3,4-dichlorophenyl)ethyl]-2-pyrrolidin-1-ylcyclohexan-1-amine

InChI

InChI=1S/C18H26Cl2N2/c19-15-8-7-14(13-16(15)20)9-10-21-17-5-1-2-6-18(17)22-11-3-4-12-22/h7-8,13,17-18,21H,1-6,9-12H2/t17-,18+/m0/s1

InChI Key

NREHOBGKKWFKES-ZWKOTPCHSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)NCCC2=CC(=C(C=C2)Cl)Cl)N3CCCC3

Canonical SMILES

C1CCC(C(C1)NCCC2=CC(=C(C=C2)Cl)Cl)N3CCCC3

Origin of Product

United States

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